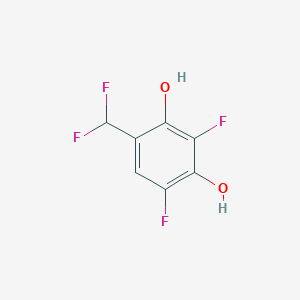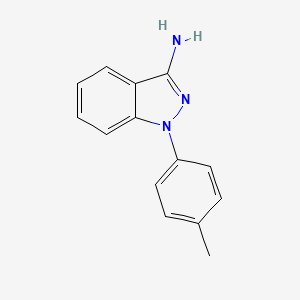
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid is a compound that has garnered interest in various scientific fields due to its unique structure and properties. It is a 4-aryl piperidine derivative, often utilized as a semi-flexible linker in the development of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid typically involves the following steps:
Formation of tert-Butoxycarbonyl (Boc) Protected Piperidine: The piperidine ring is protected with a Boc group to prevent unwanted reactions at the nitrogen atom.
Coupling with 4-Hydroxybenzoic Acid: The Boc-protected piperidine is then coupled with 4-hydroxybenzoic acid using coupling reagents such as EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to enhance efficiency and scalability. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group into various organic compounds, making the process more sustainable and versatile compared to traditional batch methods .
Analyse Chemischer Reaktionen
Types of Reactions
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid can undergo several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.
Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly employed.
Substitution: Conditions may involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the carboxylic acid group would produce an alcohol.
Wissenschaftliche Forschungsanwendungen
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid has several scientific research applications:
Chemistry: Used as a semi-flexible linker in the development of PROTACs for targeted protein degradation.
Biology: Employed in the study of protein-protein interactions and the development of novel therapeutic agents.
Wirkmechanismus
The mechanism of action of 3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid primarily involves its role as a linker in PROTACs. PROTACs function by recruiting an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The semi-flexible nature of the linker allows for optimal positioning of the target protein and the E3 ligase, facilitating efficient ternary complex formation and protein degradation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
- tert-Butyl 4-(4-(hydroxymethyl)phenyl)piperidine-1-carboxylate
- 2-(3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)phenyl)acetic acid
Uniqueness
3-(1-(tert-Butoxycarbonyl)piperidin-4-yl)-4-hydroxybenzoic acid is unique due to its specific structure, which combines a 4-aryl piperidine with a hydroxybenzoic acid moiety. This unique combination allows it to serve as a versatile linker in PROTAC development, providing both rigidity and flexibility to optimize drug-like properties and ternary complex formation .
Eigenschaften
Molekularformel |
C17H23NO5 |
|---|---|
Molekulargewicht |
321.4 g/mol |
IUPAC-Name |
4-hydroxy-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid |
InChI |
InChI=1S/C17H23NO5/c1-17(2,3)23-16(22)18-8-6-11(7-9-18)13-10-12(15(20)21)4-5-14(13)19/h4-5,10-11,19H,6-9H2,1-3H3,(H,20,21) |
InChI-Schlüssel |
SVGDIMWAZAKWGG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C2=C(C=CC(=C2)C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{[3-Fluoro-4-(thiophen-3-yl)phenyl]methyl}(propan-2-yl)amine](/img/structure/B12080515.png)
![azanium;[3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] (2,3,4,5,6-pentahydroxycyclohexyl) phosphate](/img/structure/B12080522.png)
![2-[(2,2,3,3,4,4,5,5,6,6,6-Undecafluorohexyl)oxy]ethan-1-ol](/img/structure/B12080526.png)

![1-Propanone,3-[(2R,6S)-2,6-diMethyl-4-Morpholinyl]-1-[4-(1,1-diMethylpropyl)phenyl]-2-Methyl-, hydrochloride (1](/img/structure/B12080556.png)





![(3R)-1-[(4-chloro-3-methylphenyl)methyl]pyrrolidin-3-ol](/img/structure/B12080604.png)

![Tricyclo[3.2.0.02,7]heptane](/img/structure/B12080607.png)
